molecular formula C11H14FNO2 B13054516 Methyl 4-(4-amino-2-fluorophenyl)butanoate

Methyl 4-(4-amino-2-fluorophenyl)butanoate

Cat. No.: B13054516
M. Wt: 211.23 g/mol
InChI Key: XLRVGMNTJLTDMC-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of butanoic acid and contains both an amino group and a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-amino-2-fluorophenyl)butanoate typically involves the esterification of 4-(4-amino-2-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-amino-2-fluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-amino-2-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-amino-2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-(4-amino-2-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)4-2-3-8-5-6-9(13)7-10(8)12/h5-7H,2-4,13H2,1H3

InChI Key

XLRVGMNTJLTDMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(C=C(C=C1)N)F

Origin of Product

United States

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